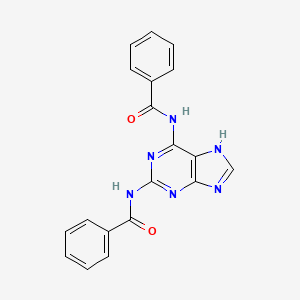

Purine, 2,6-bis(benzamido)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

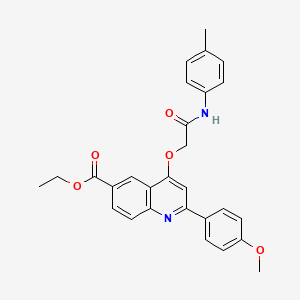

Purine, 2,6-bis(benzamido)- is a chemical compound with the formula C19H14N6O2 . It has a molecular weight of 358.3535 . The IUPAC Standard InChI for this compound is InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)22-16-14-15(21-11-20-14)23-19(24-16)25-18(27)13-9-5-2-6-10-13/h1-11H, (H3,20,21,22,23,24,25,26,27) .

Molecular Structure Analysis

The molecular structure of Purine, 2,6-bis(benzamido)- contains a total of 44 bonds, including 30 non-H bonds, 24 multiple bonds, 4 rotatable bonds, 2 double bonds, and 22 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .Scientific Research Applications

Antitumor and Antiviral Activities

Research has shown that derivatives of purine, including those with benzamido modifications, exhibit significant antiviral and antitumor properties. For instance, Ibba et al. (2021) synthesized bis-benzotriazole-dicarboxamide derivatives, demonstrating notable antiproliferative activity against tumor cells and antiviral activity against Picornaviruses, including Coxsackievirus B5 and Poliovirus-1. This study highlights the potential of purine derivatives in developing new anticancer and antiviral agents (Ibba et al., 2021).

Synthesis and Characterization

The versatility of purine derivatives in synthesis and chemical reactions is another area of focus. Lin and Robins (2006) explored the synthesis of 2-Amino- and 2,6-Diaminopurine derivatives through thermal inverse-electron-demand Diels-Alder reactions, demonstrating the chemical flexibility and potential utility of these compounds in various applications (Lin & Robins, 2006).

Cellular Effects

The effects of purine derivatives on cell cultures have also been studied. Franek et al. (2002) investigated the impact of two 2,6,9-trisubstituted purine derivatives on hybridoma cells, revealing their ability to inhibit cell proliferation and induce changes in the cell cycle phases profile. This research underscores the biological activity and potential therapeutic applications of purine derivatives (Franek et al., 2002).

Metal-Ion Binding and Complex Formation

Golubev, Lönnberg, and Lönnberg (2013) synthesized metal-ion-binding analogs of ribonucleosides, including purine derivatives, to study their ability to form complexes with natural pyrimidine nucleosides. Their findings contribute to understanding how purine derivatives can interact with metals, potentially leading to applications in catalysis, environmental chemistry, and therapeutic development (Golubev, Lönnberg, & Lönnberg, 2013).

Inhibition of Xanthine Oxidase

Tamta et al. (2005) evaluated the inhibition of xanthine oxidase by 6-(N-benzoylamino)purine, demonstrating its potent inhibitory effect. This study suggests the therapeutic potential of purine derivatives in treating diseases related to excessive xanthine oxidase activity, such as gout (Tamta et al., 2005).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit phosphodiesterase (pde) enzymes , which play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP.

Mode of Action

While the exact mode of action for this compound is not clearly defined, it’s plausible that it may function similarly to other PDE inhibitors. These inhibitors prevent the breakdown of cyclic nucleotides, leading to an increase in their levels within the cell. This can result in a variety of effects, depending on the specific type of PDE inhibited and the cellular context .

Biochemical Pathways

The biochemical pathways affected by this compound would likely be those involving cyclic nucleotides, given its potential role as a PDE inhibitor. Cyclic nucleotides are involved in a wide range of cellular processes, including metabolism, gene expression, and calcium homeostasis . By inhibiting PDE enzymes, this compound could potentially affect any of these processes.

Pharmacokinetics

The compound’s molecular weight is 3583535 , which is within the range typically favorable for oral bioavailability

Result of Action

Based on its potential role as a pde inhibitor, it could potentially lead to increased levels of cyclic nucleotides within the cell, affecting a variety of cellular processes . Some studies suggest that similar compounds may have antitumor activity .

Biochemical Analysis

Biochemical Properties

For instance, purines are involved in the regulation of cellular functions at the gene or protein level .

Cellular Effects

For example, purines are involved in the regulation of metabolic reprogramming .

Molecular Mechanism

Purines are known to act as signaling molecules that engage G protein-coupled or ligand-gated ion channel receptors .

Metabolic Pathways

Purine, 2,6-bis(benzamido)- is likely involved in purine metabolism, which consists of de novo synthesis, catabolism, and salvage pathways .

properties

IUPAC Name |

N-(2-benzamido-7H-purin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)22-16-14-15(21-11-20-14)23-19(24-16)25-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTOITXPCGGWSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2NC=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2811771.png)

![methyl 5-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2811774.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)

![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811782.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2811785.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811791.png)

![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)